2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS2/c1-13-3-5-15(6-4-13)18-11-23-21(27(18)17-9-7-16(22)8-10-17)29-12-19(28)24-20-26-25-14(2)30-20/h3-11H,12H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHHLWKDHYWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl and Tolyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of a thiosemicarbazide derivative with an appropriate reagent.
Coupling of the Imidazole and Thiadiazole Rings: The final step involves coupling the imidazole and thiadiazole rings through a thioether linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 456.0 g/mol. The presence of an imidazole ring, thioether linkage, and thiazole moiety contributes to its biological activity and interaction with various cellular targets .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Preliminary studies suggest that similar compounds may interact with specific enzymes or receptors, potentially altering their activity. The thioether linkage and imidazole ring enhance its lipophilicity, which can influence its pharmacokinetics and bioavailability.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit broad-spectrum antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. Testing against various bacterial strains demonstrated significant antimicrobial activity at concentrations ranging from 100 to 200 μg/mL .
| Compound | Activity (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 200 | Staphylococcus aureus |
| Compound B | 100 | Escherichia coli |
| Compound C | 150 | Pseudomonas aeruginosa |
Anticancer Research
The compound's potential in cancer treatment is another area of interest. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been tested for their ability to inhibit cell proliferation in various cancer cell lines .
Case Study: Apoptosis Induction
In vitro assays have demonstrated that certain derivatives can trigger apoptotic pathways in breast cancer cells. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound D | 32.2 | MCF-7 (Breast Cancer) |
| Compound E | 31.9 | HeLa (Cervical Cancer) |
Drug Discovery
The versatility of the compound as a scaffold for further modifications allows for the design of new drugs targeting various diseases. Its ability to interact with biological systems makes it a valuable candidate for further research in drug discovery.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Biological Activity
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound with a complex molecular structure that includes an imidazole ring, thioether linkage, and a thiadiazole moiety. Its diversity in functional groups suggests significant potential for various biological activities, making it a candidate for further research in medicinal chemistry.
Structural Characteristics
The compound's structure is characterized by:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
- Thioether Linkage : May enhance lipophilicity and influence pharmacokinetics.
- Thiadiazole Moiety : Often associated with antimicrobial and anticancer activities.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may demonstrate cytotoxic effects against different cancer cell lines. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 6.2 μM to 27.3 μM against colon carcinoma and breast cancer cell lines, indicating moderate to strong anticancer properties .
Antimicrobial Activity
The presence of the thiadiazole moiety is linked to antimicrobial effects. Studies on related compounds have revealed:
- Inhibition of Bacterial Growth : Certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes:
- Acetylcholinesterase Inhibition : Compounds similar to this one have shown potential in inhibiting acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease and other neurological disorders .
The biological activity of this compound can be attributed to its ability to interact with molecular targets such as enzymes and receptors. The imidazole ring facilitates hydrogen bonding and π-π interactions, while the thioether and acetamide groups enhance binding affinity.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
| Compound | Cell Line | IC50 Value (μM) | Activity |
|---|---|---|---|
| Compound A | HCT-116 Colon Carcinoma | 6.2 | Cytotoxic |
| Compound B | T47D Breast Cancer | 27.3 | Cytotoxic |
| Compound C | E. coli ATCC 35218 | 7.1 | Antimicrobial |
These findings underscore the potential therapeutic applications of imidazole derivatives in oncology and infectious diseases.
Q & A
Q. What synthetic methodologies are commonly used to prepare this compound, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution reactions. For example, thioether bond formation involves reacting a thiol-containing imidazole precursor (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of potassium carbonate as a base. Purification is achieved through ethanol recrystallization . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O and C-S), 1H/13C NMR (to verify substituent positions), and elemental analysis (to validate purity) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Routine techniques include:
- IR spectroscopy : Identifies characteristic peaks for thioether (C-S, ~600–700 cm⁻¹) and acetamide (C=O, ~1650–1750 cm⁻¹) groups.
- NMR spectroscopy : 1H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm), while 13C NMR confirms carbonyl (δ ~170 ppm) and heterocyclic carbons.
- Elemental analysis : Matches experimental C, H, N, and S percentages with theoretical values to confirm purity .
Q. What in vitro assays are suitable for preliminary biological activity assessment?
Given structural similarities to bioactive imidazole and thiadiazole derivatives, antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., cyclooxygenase COX-1/2 inhibition) are recommended. Compound 3 in , a structural analog, demonstrated COX inhibition, suggesting similar protocols could apply .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and reproducibility?
Use Design of Experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (40–80°C), and catalyst loading. Flow chemistry setups (e.g., continuous reactors) improve mixing and heat transfer, enhancing reproducibility. Statistical models (e.g., response surface methodology) identify critical factors .
Q. What computational methods validate molecular geometry and resolve crystallographic discrepancies?
Compare DFT-optimized geometries (e.g., B3LYP/SDD method for bond angles and dihedral angles) with X-ray crystallographic data. For instance, used B3LYP/SDD to calculate C1-C2-C3 angles (~121.4°) and N7-C8-O10 angles (~112.6°), aligning with experimental data. Refinement tools like SHELXL improve crystallographic model accuracy .
Q. How are overlapping NMR signals resolved during structural elucidation?
Advanced 2D NMR techniques (e.g., COSY for proton-proton correlations and HSQC for carbon-proton connectivity) disentangle overlapping signals. Computational tools simulate NMR spectra based on DFT-optimized structures to cross-validate experimental data. High-resolution mass spectrometry (HRMS) confirms the molecular formula .
Q. What strategies address contradictions in biological activity data across studies?
Conduct dose-response assays to clarify potency variations. For example, inconsistent COX inhibition results may arise from assay conditions (e.g., enzyme concentration, substrate specificity). Validate findings using orthogonal assays (e.g., enzyme kinetics vs. cellular inflammation models) .
Methodological Considerations
- Crystallography : SHELX software (e.g., SHELXL) refines X-ray data, handling high-resolution or twinned crystals. Hydrogen bonding and π-π interactions in the crystal lattice (e.g., ) inform stability and solubility .
- Synthetic Troubleshooting : If thioether yields are low, replace potassium carbonate with stronger bases (e.g., NaH) or switch to polar aprotic solvents (e.g., DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
